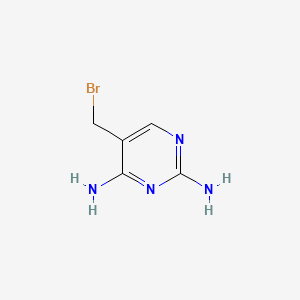

2,4-Diamino-5-(bromomethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

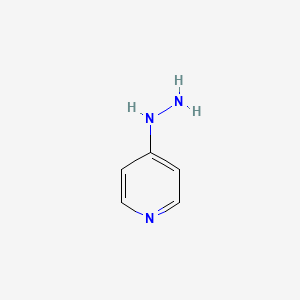

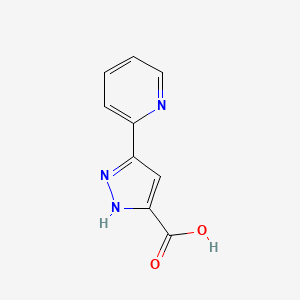

2,4-Diamino-5-(bromomethyl)pyrimidine is a chemical compound with the molecular formula C5H8Br2N4. It has a molecular weight of 283.96 . This compound is also known by several synonyms, including 5-BROMOMETHYL-PYRIMIDINE-2,4-DIAMINE and 5-(BROMOMETHYL)-2,4-PYRIMIDINE DIAMINE .

Synthesis Analysis

The synthesis of 2,4-Diaminopyrimidine derivatives has been explored in various studies . One approach involves designing and synthesizing a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site . Another method involves the synthesis of pyrimidines from β-Dicarbonyl Compounds and Dicyanodiamide .Molecular Structure Analysis

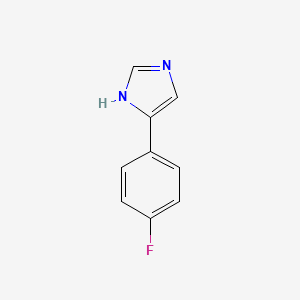

The molecular structure of 2,4-Diamino-5-(bromomethyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The 2,4-diaminopyrimidine ring provides two distinct interaction sites for coformers .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diamino-5-(bromomethyl)pyrimidine include a molecular weight of 283.96 . The boiling point, melting point, and other specific properties are not mentioned in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activities

- Summary of Application : 2,4-Diaminopyrimidine derivatives have been synthesized and evaluated for their anti-tubercular activities. These compounds are designed to inhibit the dihydrofolate reductase in Mycobacterium tuberculosis (Mtb), which is an important drug target in anti-TB drug development .

- Methods of Application : The compounds were designed to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .

- Results : Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

Anti-Inflammatory Activities

- Summary of Application : Pyrimidines, including 2,4-diaminopyrimidines, display a range of pharmacological effects including anti-inflammatory activities .

- Methods of Application : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antioxidant Activities

- Summary of Application : Pyrimidines, including 2,4-diaminopyrimidines, have been found to exhibit antioxidant effects .

- Methods of Application : The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals and other reactive oxygen species .

- Results : A large number of pyrimidines have been found to exhibit potent antioxidant effects .

Antiviral Activities

- Summary of Application : Some pyrimidines, including 2,4-diaminopyrimidines, have been found to exhibit antiviral activities .

- Methods of Application : The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of certain viruses .

- Results : A number of pyrimidines have been found to exhibit potent antiviral effects .

Antibacterial Activities

- Summary of Application : Pyrimidines, including 2,4-diaminopyrimidines, have been found to exhibit antibacterial activities .

- Methods of Application : The antibacterial effects of pyrimidines are attributed to their ability to inhibit the growth of certain bacteria .

- Results : A number of pyrimidines have been found to exhibit potent antibacterial effects .

Antifungal Activities

- Summary of Application : Some pyrimidines, including 2,4-diaminopyrimidines, have been found to exhibit antifungal activities .

- Methods of Application : The antifungal effects of pyrimidines are attributed to their ability to inhibit the growth of certain fungi .

- Results : A number of pyrimidines have been found to exhibit potent antifungal effects .

Zukünftige Richtungen

The future directions for the study of 2,4-Diamino-5-(bromomethyl)pyrimidine could involve the design and synthesis of novel compounds with appropriate side chains, hydrophobicity, and selectivity. These could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .

Eigenschaften

IUPAC Name |

5-(bromomethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESKVZGVVYLDTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330171 |

Source

|

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-5-(bromomethyl)pyrimidine | |

CAS RN |

89446-58-2 |

Source

|

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)